Methallyl mercaptan

説明

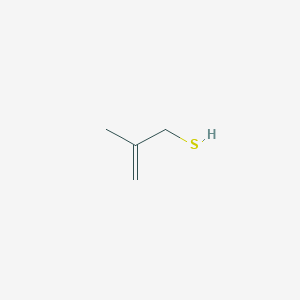

Methallyl mercaptan is a sulfur-containing organic compound with the chemical formula C5H10S. It is commonly used in the chemical industry as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. Methallyl mercaptan has a pungent odor similar to that of garlic or onion, which makes it useful as a flavoring agent in food products. We will also list future directions for research on this compound.

科学的研究の応用

Bacterial Growth Inhibition and Oral Health

Methallyl mercaptan, particularly as methyl mercaptan, plays a significant role in oral health. It is a major component responsible for oral malodor and is produced by bacterial metabolism of methionine. Studies have found that specific compounds like l-trifluoromethionine (TFM), a fluorinated derivative of methionine, can inhibit the growth of malodorous bacteria such as Porphyromonas gingivalis, which produces large amounts of methyl mercaptan. This suggests potential applications of TFM as an antibacterial agent specifically targeting oral bacteria (Yoshimura, Nakano, & Koga, 2002).

Role in Periodontal Disease

Methyl mercaptan, derived from l-methionine, is not only a component of oral malodor but also highly toxic and considered to play a crucial role in periodontal disease. Treponema denticola, a member of the subgingival biofilm at periodontal disease sites, has been found to produce a large amount of methyl mercaptan, even at low concentrations of l-methionine. This underscores its importance in the context of dental and periodontal research (Fukamachi, Nakano, Okano, Shibata, Abiko, & Yamashita, 2005).

Analytical and Diagnostic Applications

The determination of mercaptans, including methallyl mercaptan derivatives, is essential in various research contexts. A colorimetric method has been developed for determining low concentrations of mercaptans, which can be applied in analyzing synthetic compounds, studying mercaptan reactivity in proteins, and determining blood and serum concentrations. This method can be crucial in biochemical research and diagnostics (Ellman, 1958).

Industrial Applications

Methallyl mercaptan derivatives also find applications in industrial contexts. For instance, investigations into the removal of mercaptans from light oils using ionic liquid extraction have been conducted. This method is efficient, economical, and environmentally friendly, suggesting potential applications in fuel and petrochemical industries (Li, Zhang, Li, & Chen, 2019).

作用機序

Target of Action

Methallyl mercaptan, also known as 2-methylprop-2-ene-1-thiol, is an organosulfur compoundIt’s structurally similar to methyl mercaptan, which has well-established applications in agro-industry, petrochemistry, mining, and the polymer industry .

Mode of Action

The thiolate anion, resulting from the deprotonation of the thiol group, is a strong nucleophile and can participate in various chemical reactions .

Biochemical Pathways

Research on methyl mercaptan suggests that it can be synthesized from h2s-containing syngas over k–mo-type materials . The reaction pathway involves the generation of COS via the reaction between CO and H2S, followed by the formation of CH3SH via the hydrogenation of COS and CS2 .

Pharmacokinetics

Methyl mercaptan is a gas at room temperature and is rapidly absorbed in the lungs .

Result of Action

Methyl mercaptan, a structurally similar compound, is known to have a strong, unpleasant odor and is one of the compounds responsible for bad breath and the smell of flatus . It’s also associated with halitosis and periodontitis .

Action Environment

The action of methallyl mercaptan can be influenced by environmental factors. For instance, the presence of sulfate particles and certain radiations can lead to the formation of acid rain . Moreover, the dissociation characteristics of methyl mercaptan can be effectively studied in an external electric field, suggesting that similar environmental factors might influence the action of methallyl mercaptan .

特性

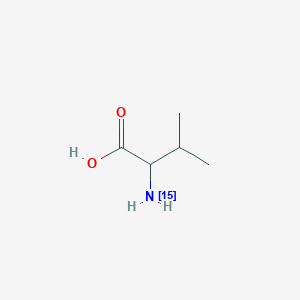

IUPAC Name |

2-methylprop-2-ene-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S/c1-4(2)3-5/h5H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJYVTQALAAQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453286 | |

| Record name | Methallyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methallyl mercaptan | |

CAS RN |

5954-68-7 | |

| Record name | 2-Propene-1-thiol, 2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5954-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methallyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B1600353.png)